Cas no 3416-59-9 (2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione)

2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione 化学的及び物理的性質
名前と識別子
-
- 2-benzyl-1,2-benzothiazol-3(2H)-one 1,1-dioxide
- 2-benzyl-1,1-dioxo-1,2-benzothiazol-3-one
- 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide
- 1,2-Benzisothiazolin-3(2H)-one, 2-benzyl-, 1,1-dioxide
- 1,2-Benzisothiazolin-3-one, 2-benzyl-, 1,1-dioxide
- 2-(Phenylmethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
- 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
- AI3-04138
- BRN 0241294
- ChemDiv1_003368
- N-benzyl saccharin
- N-benzyl-1,2-benzisothiazole-1,1-dioxide-3-one
- NSC39139
- 2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
- 3416-59-9
- 2-benzyl-2,3-dihydro-1
- AKOS000568894
- Oprea1_665450
- 2-Benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide #
- 1,2-Benzisothiazolin-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide
- Oprea1_454622
- STL259805
- 2-Benzylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide
- AB00102361-01
- BDBM50242146
- F0910-1392
- NS-00076
- HMS3450N12
- CS-0269953
- 2-Benzyl-1,1-dioxo-1,2-dihydro-1lambda*6*-benzo[d]isothiazol-3-one
- N-(Phenylmethyl)saccharin
- V7GV6HG8MA
- Cambridge id 6077082
- EN300-7536416
- 2-BENZYL-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE
- 4-27-00-02658 (Beilstein Handbook Reference)
- NSC-39139
- 2-BENZYL-1??,2-BENZOTHIAZOLE-1,1,3-TRIONE
- E?,2-benzothiazole-1,1,3-trione
- SR-01000431821
- DTXSID80187762
- SR-01000431821-1
- NSC 39139
- HMS596J02
- CHEMBL443760
- SCHEMBL1172438
- Z18754956
-
- インチ: InChI=1S/C14H11NO3S/c16-14-12-8-4-5-9-13(12)19(17,18)15(14)10-11-6-2-1-3-7-11/h1-9H,10H2
- InChIKey: JLGPMOJYECOCEP-UHFFFAOYSA-N
- SMILES: c1ccc(cc1)CN2C(=O)c3ccccc3S2(=O)=O
計算された属性
- 精确分子量: 273.04603
- 同位素质量: 273.04596439g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 448
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 62.8Ų
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- Boiling Point: 474.9±38.0 °C at 760 mmHg
- フラッシュポイント: 241.0±26.8 °C
- PSA: 54.45
- LogP: 3.05000
- じょうきあつ: 0.0±1.2 mmHg at 25°C
2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0910-1392-30mg |
2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
3416-59-9 | 90%+ | 30mg |
$119.0 | 2023-11-21 | |
Life Chemicals | F0910-1392-100mg |
2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
3416-59-9 | 90%+ | 100mg |
$248.0 | 2023-11-21 | |
Enamine | EN300-7536416-0.05g |
2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
3416-59-9 | 95.0% | 0.05g |
$353.0 | 2025-03-21 | |
Life Chemicals | F0910-1392-25mg |
2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
3416-59-9 | 90%+ | 25mg |
$109.0 | 2023-11-21 | |
Life Chemicals | F0910-1392-10μmol |
2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
3416-59-9 | 90%+ | 10μmol |
$69.0 | 2023-11-21 | |
A2B Chem LLC | AI86579-1mg |
2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
3416-59-9 | >95% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI86579-1g |
2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
3416-59-9 | >95% | 1g |
$392.00 | 2024-04-20 | |
A2B Chem LLC | AI86579-500mg |
2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
3416-59-9 | >95% | 500mg |
$302.00 | 2024-04-20 | |
Life Chemicals | F0910-1392-15mg |
2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
3416-59-9 | 90%+ | 15mg |
$89.0 | 2023-11-21 | |
Life Chemicals | F0910-1392-50mg |
2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
3416-59-9 | 90%+ | 50mg |
$160.0 | 2023-11-21 |
2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione 関連文献
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trioneに関する追加情報
Professional Introduction to 2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione (CAS No. 3416-59-9)
2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione, identified by the Chemical Abstracts Service Number (CAS No.) 3416-59-9, is a heterocyclic compound with significant structural and pharmacological interest. This trione derivative belongs to the benzothiazole class, a scaffold widely recognized for its biological activity in medicinal chemistry. The compound’s unique structural features—comprising a benzyl substituent, a dihydro intermediate, and a trione moiety—position it as a promising candidate for further exploration in drug discovery and synthetic chemistry.
The benzothiazole core is a privileged structure in pharmaceutical research due to its versatility in interacting with biological targets. Specifically, the 1lambda6 configuration suggests a strained system that may enhance binding affinity or modulate reactivity. The presence of the trione group introduces additional potential for hydrogen bonding and electrophilic interactions, which are critical for designing molecules with therapeutic efficacy. Such structural motifs have been leveraged in the development of antimicrobial, anti-inflammatory, and anticancer agents.
Recent advancements in computational chemistry have enabled more precise modeling of how 2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione (CAS No. 3416-59-9) might interact with biological macromolecules. Studies using molecular dynamics simulations and quantum mechanical calculations suggest that the compound’s trione group could serve as a key pharmacophore in binding to enzymes or receptors involved in metabolic pathways. This insight aligns with emerging research trends that emphasize structure-based drug design to optimize potency and selectivity.
In vitro investigations have begun to uncover the mechanistic potential of this compound. Preliminary assays indicate that derivatives of benzothiazole triones exhibit inhibitory effects on certain kinases and oxidoreductases, which are implicated in diseases such as cancer and neurodegeneration. The benzyl substituent appears to modulate the compound’s solubility and metabolic stability, making it an attractive candidate for further optimization. These findings are particularly relevant given the growing demand for small-molecule modulators that can selectively target aberrant signaling pathways.
The synthesis of 2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione (CAS No. 3416-59-9) presents an interesting challenge due to the need to construct the benzothiazole ring while maintaining regioselectivity during trione formation. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and organometallic chemistry techniques, have facilitated more efficient routes to this scaffold. Such improvements are crucial for enabling high-throughput screening campaigns aimed at identifying novel bioactive compounds.
Future research directions may focus on exploring analogs of this compound that exhibit enhanced pharmacokinetic properties or reduced off-target effects. For instance, modifications to the benzyl group could alter metabolic clearance rates or binding affinities for unintended targets. Additionally, exploring different heterocyclic linkages or substituents might reveal new biological activities not apparent in the parent structure. These explorations would benefit from interdisciplinary collaboration between synthetic chemists and biochemists to accelerate discovery.
The broader significance of compounds like 2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione (CAS No. 3416-59-9) lies in their potential contribution to addressing unmet medical needs through innovative chemical design. As drug resistance emerges as a global health concern, there is increasing emphasis on developing novel therapeutic agents with unique mechanisms of action. The benzothiazole trione scaffold offers a compelling starting point for such endeavors due to its structural versatility and demonstrated biological relevance.
In conclusion,2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione (CAS No. 3416-59-9) represents a structurally intriguing molecule with potential applications across multiple therapeutic areas. Ongoing research efforts aim to elucidate its full pharmacological profile while refining synthetic strategies for its production at scale. By leveraging advances in computational modeling and synthetic methodology,benzyl, trione, and other key structural elements will continue to inform the development of next-generation pharmaceuticals.
3416-59-9 (2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione) Related Products
- 7499-96-9(2-butyl-1,2-benzothiazol-3(2H)-one 1,1-dioxide)
- 15448-99-4(2-Methyl-1,1-dioxo-1,2-benzothiazol-3-one)
- 2138041-54-8(1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane)
- 1340409-29-1(1-Amino-4,4-dimethylcyclohexane-1-carbonitrile)
- 41926-03-8(5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine)
- 2639410-92-5(tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylate)
- 1353975-01-5(2-(1-acetylpiperidin-3-yl)methoxyacetic acid)
- 2549038-70-0(3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine)
- 1551744-64-9(Oxirane, 2-[(2,3-dichlorophenyl)methyl]-)
- 2177366-45-7(3-({[3,3'-bipyridine]-5-yl}methyl)-1-[(naphthalen-1-yl)methyl]urea)




